molecular formula C22H20ClNO4S2 B11665499 (5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11665499
M. Wt: 462.0 g/mol
InChI Key: WOKVVHORBSDPQZ-ZHZULCJRSA-N
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Description

The compound (5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with carbon disulfide and an α-halo ketone under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between the thiazolidinone intermediate and an aldehyde in the presence of a base.

    Substitution Reactions: The chloro and methoxyphenoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to the corresponding alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield the corresponding alkane.

Scientific Research Applications

(5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: has various scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.

    Biology: It is studied for its antimicrobial properties, showing activity against a range of bacterial and fungal pathogens.

    Medicine: The compound is investigated for its potential anticancer properties, with studies focusing on its ability to inhibit cancer cell proliferation and induce apoptosis.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in cell wall synthesis. Its anticancer activity is linked to its ability to induce apoptosis through the activation of caspases and the inhibition of cell survival pathways.

Comparison with Similar Compounds

(5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

The uniqueness of This compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20ClNO4S2

Molecular Weight

462.0 g/mol

IUPAC Name

(5Z)-5-[[5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20ClNO4S2/c1-3-10-24-21(25)20(30-22(24)29)14-15-13-16(23)8-9-17(15)27-11-12-28-19-7-5-4-6-18(19)26-2/h3-9,13-14H,1,10-12H2,2H3/b20-14-

InChI Key

WOKVVHORBSDPQZ-ZHZULCJRSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N(C(=S)S3)CC=C

Canonical SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)N(C(=S)S3)CC=C

Origin of Product

United States

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